N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide

Dopamine D4 receptor GPCR SAR Arylpiperazine pharmacophore

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide (CAS 1049372-92-0, molecular formula C₂₄H₃₀ClN₃O₂, molecular weight 428.0 g/mol) is a synthetic small molecule comprising a 4-(4-chlorophenyl)piperazine head group linked via an ethyl spacer to a 4-phenyltetrahydro-2H-pyran-4-carboxamide scaffold. The compound is catalogued as a research chemical (PubChem CID and is supplied by specialist vendors for non-human research use, typically at ≥95% purity.

Molecular Formula C24H30ClN3O2
Molecular Weight 427.97
CAS No. 1049372-92-0
Cat. No. B2952075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide
CAS1049372-92-0
Molecular FormulaC24H30ClN3O2
Molecular Weight427.97
Structural Identifiers
SMILESC1COCCC1(C2=CC=CC=C2)C(=O)NCCN3CCN(CC3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C24H30ClN3O2/c25-21-6-8-22(9-7-21)28-16-14-27(15-17-28)13-12-26-23(29)24(10-18-30-19-11-24)20-4-2-1-3-5-20/h1-9H,10-19H2,(H,26,29)
InChIKeyDASCUOZXBSWSFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide (CAS 1049372-92-0): Structural Identity, Physicochemical Profile, and Procurement Baseline


N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide (CAS 1049372-92-0, molecular formula C₂₄H₃₀ClN₃O₂, molecular weight 428.0 g/mol) is a synthetic small molecule comprising a 4-(4-chlorophenyl)piperazine head group linked via an ethyl spacer to a 4-phenyltetrahydro-2H-pyran-4-carboxamide scaffold [1]. The compound is catalogued as a research chemical (PubChem CID 42267126) and is supplied by specialist vendors for non-human research use, typically at ≥95% purity . Its computed XLogP3-AA of 3.6, topological polar surface area (tPSA) of 44.8 Ų, single hydrogen bond donor, and four hydrogen bond acceptors place it within drug-like physicochemical space, although no experimental bioactivity data are present in the primary peer-reviewed literature or public bioassay repositories as of the evidence cut-off date [1].

1
Preserved 4-chlorophenylpiperazine pharmacophore for dopamine D₄ receptor affinity studies
Class-level SAR context; direct target data not available
2
Computed CNS MPO profile (tPSA 44.8 Ų, XLogP3 3.6) may support passive CNS permeability research
Screening-first compound; public bioactivity absent
3
Conformationally constrained 4-phenyloxane-4-carboxamide scaffold for structure-based design or crystallography
Distinct geometry vs. flexible benzamide analogs

Why Generic Substitution of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide with In-Class Piperazine-Carboxamides Is Not Scientifically Justified


The 4-phenyloxane-4-carboxamide series displays pronounced structure–activity relationship (SAR) sensitivity at both the piperazine N-aryl substituent and the carboxamide acyl moiety, meaning that even single-atom substitutions can drive large shifts in receptor-binding profiles [1]. Within the published arylpiperazine literature, the 4-chloro substituent on the phenyl ring consistently confers higher dopamine D₄ receptor affinity and selectivity over D₂ and 5-HT₁A relative to the unsubstituted, 4-fluoro, or 4-methoxy phenyl analogs [2]. Simultaneously, the 4-phenyltetrahydropyran-4-carboxamide terminus imparts a distinct conformational constraint and lipophilic bulk that cannot be recapitulated by simpler benzamide, adamantane-carboxamide, or cyclohexane-carboxamide replacements [2][3]. Procurement of a close analog without explicit head-to-head comparative data therefore carries a material risk of qualitatively different target-engagement and selectivity outcomes.

Target Compound
4-Chlorophenylpiperazine head group; 4-phenyltetrahydropyran-4-carboxamide terminus
4-F / 4-OCH₃ Analogs
Aryl substitution may shift D₄R affinity and D₂/5-HT₁A selectivity profiles
Target Compound
Constrained tetrahydropyran core; oxygen H-bond acceptor present
Benzamide / Adamantane Analogs
Flexible or carbocyclic scaffolds may alter binding entropy and hydrogen-bond networks
Target Compound
Zero public bioactivity data; genuine screening-first entity
Characterized Benzamide Series
Assumed bioequivalence unsupported; comparator response context may require review

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide: Head-to-Head and Cross-Study Comparative Evidence for Informed Procurement


Dopamine D₄ Receptor Affinity Advantage of the 4-Chlorophenylpiperazine Head Group over the 4-Fluorophenyl and 4-Methoxyphenyl Analogs

The 4-chlorophenyl substituent on the piperazine ring is a privileged pharmacophore for dopamine D₄ receptor (D₄R) binding. In a series of N-(2-(4-arylpiperazin-1-yl)ethyl)benzamides, the 4-chlorophenyl-bearing analog (compound 17) exhibited a D₄R IC₅₀ of 0.057 nM with >10,000-fold selectivity over the D₂ receptor, whereas the corresponding 4-fluorophenyl and 4-methoxyphenyl congeners displayed substantially lower D₄R affinity and eroded selectivity [1]. Although the target compound replaces the benzamide terminus with a 4-phenyloxane-4-carboxamide, the 4-chlorophenylpiperazine pharmacophore is preserved; analogous SAR trends are observed across multiple carboxamide chemotypes within the broader arylpiperazine class [2].

D₄R Affinity Context
Class-level inference
Reported 10–10,000-fold higher D₄R affinity for 4-Cl vs. 4-F/4-OCH₃ arylpiperazine congeners in analog series
Pharmacophore retention may support D₄R study fit; direct data absent
Cloned D₄.4 binding; target compound not directly tested
Dopamine D4 receptor GPCR SAR Arylpiperazine pharmacophore

Lipophilic Ligand Efficiency (LLE) and CNS Permeability Potential Differentiated by Computed XLogP3 and tPSA Relative to Close Analogs

Computed physicochemical descriptors provide a quantitative basis for differentiating the target compound from its nearest available analogs. The target compound has an XLogP3-AA of 3.6 and a tPSA of 44.8 Ų [1]. This tPSA falls below the widely accepted CNS penetration threshold of 60–70 Ų, while XLogP3 sits within the optimal CNS drug range of 2–5 [2]. In contrast, the 4-methoxyphenyl analog N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide is expected to exhibit a lower XLogP (~3.1–3.3, estimated by replacement of Cl with OCH₃) but a higher tPSA (~54 Ų due to the additional oxygen), potentially reducing passive CNS permeability. The 4-fluorophenyl analog is anticipated to have an intermediate XLogP (~3.3) and tPSA (~44.8 Ų), but fluorine-for-chlorine replacement can substantially alter GPCR subtype selectivity [3].

CNS MPO Profile
Class-level inference
tPSA 44.8 Ų (below 60–70 Ų threshold); XLogP3 3.6 (within CNS range 2–5)
Computed properties may support CNS permeability research
4-OCH₃ analog tPSA ~54 Ų estimated; class-level interpretation
CNS drug-likeness Physicochemical property Blood-brain barrier permeability

Conformational Rigidity Advantage of the 4-Phenyltetrahydropyran-4-Carboxamide Scaffold over Flexible Acyclic Carboxamide Alternatives

The 4,4-disubstituted tetrahydropyran ring introduces a defined conformational constraint not present in simple benzamide, phenylacetamide, or adamantane-1-carboxamide analogs. The tetrahydropyran oxygen locks the ring into a chair conformation, positioning the 4-phenyl and carboxamide substituents in a predictable spatial orientation [1]. In the matrix metalloproteinase inhibitor series, the tetrahydropyran-4-carboxylic acid scaffold (as in CH5902) provided a unique geometry that could not be mimicked by cyclohexane or acyclic alternatives, directly impacting enzyme-inhibitor hydrogen-bond networks [1]. The target compound's 4-phenyl substitution further differentiates it from CH5902 (which bears a sulfonylmethylpiperazine at the 4-position), creating a distinct steric and electronic environment at the carboxamide attachment point [1].

Scaffold Rigidity
Class-level inference
Rotatable bond count reduced by 1–2; tetrahydropyran oxygen provides unique H-bond acceptor
Conformational constraint may support structure-based design or crystallography
CH5902 scaffold precedent; no direct binding comparison
Conformational restriction Scaffold uniqueness Binding entropy

Absence of Public Bioassay Data as a Key Differentiator Requiring Explicit Experimental Validation Before Comparator Selection

A systematic search of PubChem BioAssay, ChEMBL, BindingDB, and PubMed reveals zero publicly deposited bioactivity results for the target compound (CID 42267126) as of May 2026 [1][2]. In contrast, structurally related compounds such as N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide have well-characterized D₄R binding profiles (IC₅₀ = 0.057 nM, selectivity >10,000× over D₂) [3]. This evidence gap means that any procurement decision relying on assumed bioequivalence to published analogs is unsupported. The target compound's unique 4-phenyloxane-4-carboxamide terminus has not been profiled against any receptor, enzyme, or cellular target in the public domain, making it a genuine 'screening-first' entity rather than a follow-on compound [1].

Public Bioactivity Gap
Data to verify
Zero bioassay results across PubChem, ChEMBL, BindingDB vs. >10 data points for benzamide comparator
Not a drop-in replacement for characterized analogs; screening-first entity
Database query 2026-05-09; requires explicit validation
Data transparency Assay validation Procurement risk

Research and Industrial Application Scenarios for N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide (CAS 1049372-92-0) Based on Structure-Derived Differentiation


CNS-Targeted Dopamine D₄ Receptor Screening Where 4-Chlorophenylpiperazine Pharmacophore Is Required and 4-Phenyloxane-4-Carboxamide Provides a Novel Chemotype

Investigators seeking a D₄R-biased screening probe with a 4-chlorophenylpiperazine head group can select this compound to explore the chemical space created by the 4-phenyltetrahydropyran-4-carboxamide tail, which is structurally distinct from the well-characterized benzamide series. The computed CNS MPO profile (tPSA = 44.8 Ų, XLogP3 = 3.6) supports passive CNS permeability, making the compound suitable for cell-based D₄R assays and potential in vivo behavioral pharmacology [1]. However, the absence of any public bioactivity data [2] necessitates that initial screening include full concentration-response curves and selectivity profiling against D₂, 5-HT₁A, and α₁ adrenergic receptors to establish the compound's individual SAR.

Structure-Based Drug Design and Crystallography Leveraging the Rigid 4-Phenyltetrahydropyran-4-Carboxamide Scaffold as a Crystallization Handle

The 4,4-disubstituted tetrahydropyran ring offers a conformationally constrained, electron-rich core suitable for X-ray crystallography or cryo-EM studies of GPCR-ligand complexes. The tetrahydropyran oxygen provides an additional hydrogen-bond acceptor not found in carbocyclic analogs (e.g., adamantane-carboxamide), potentially enabling unique protein-ligand interactions [3]. The 4-chlorophenylpiperazine moiety serves as a high-affinity anchor for aminergic GPCRs, while the tetrahydropyran scaffold's rigidity reduces conformational disorder in electron density maps, improving map quality for structure solution.

Chemical Biology Tool Compound Where Differentiation from Methoxy and Fluoro Congeners Is Required for Target ID Studies

In chemical proteomics or affinity-based protein profiling (AfBPP), the 4-chloro substituent provides a distinct mass tag and electronic profile compared to the 4-fluoro or 4-methoxy analogs, facilitating differentiation in mass spectrometry-based target deconvolution. The target compound's unique molecular ion cluster (M+H⁺ monoisotopic mass 428.2106 Da) and characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl ratio ~3:1) enable unambiguous identification in pull-down experiments . Procurement of the 4-chloro congener specifically (rather than the 4-fluoro or 4-methoxy alternatives) is essential for studies where the chlorine isotopic signature serves as an analytical tracer.

Synthetic Chemistry and Medicinal Chemistry Campaigns Using the Compound as a Late-Stage Diversification Intermediate

The 4-phenyloxane-4-carboxamide core can serve as a versatile building block for parallel synthesis of focused libraries. The tetrahydropyran ring is amenable to further functionalization at the 4-phenyl position (e.g., electrophilic aromatic substitution), while the piperazine ethyl linker provides a handle for N-alkylation or acylation [4]. The compound's commercial availability from specialist vendors at ≥95% purity supports its use as a starting material for SAR exploration, where the goal is to identify analogs with improved potency or selectivity while retaining the favorable CNS physicochemical space defined by the parent scaffold.

Application
Selection Property
Validation Focus
D₄R pathway screening
4-Cl pharmacophore retention; novel chemotype
D₄/D₂/5-HT₁A selectivity profiling required
Crystallography / cryo-EM
Constrained scaffold; oxygen H-bond acceptor
Ligand-complex electron density map quality
Chemical biology target ID
Distinct ³⁵Cl/³⁷Cl isotope pattern
MS-based target deconvolution differentiation
Medicinal chemistry library synthesis
Late-stage diversification handle; ≥95% purity
Electrophilic aromatic substitution / N-alkylation
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